Pazufloxacin-d4 mesylate is a fluoroquinolone antibiotic that serves as a derivative of pazufloxacin, which is known for its broad-spectrum antibacterial activity. This compound is particularly significant in the context of drug development and pharmacokinetic studies due to its isotopic labeling, which allows for enhanced tracking in biological systems. The mesylate form enhances solubility and stability, making it more suitable for various applications in research and clinical settings.
Pazufloxacin-d4 mesylate is synthesized from pazufloxacin through specific chemical modifications, including the incorporation of deuterium isotopes. It is commercially available from various suppliers, including MedchemExpress and Santa Cruz Biotechnology, which provide it for use in scientific research and drug development .
Pazufloxacin-d4 mesylate falls under the category of antibiotics, specifically classified as a fluoroquinolone. This class of antibiotics is characterized by their mechanism of action involving the inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription in bacteria.
The synthesis of pazufloxacin-d4 mesylate involves several steps that enhance yield and purity. The improved synthesis method utilizes nucleophilic substitution, cyclization, hydrolysis, Hofmann degradation, and salification processes. Key raw materials include S-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2-de]benzoxazine-6-carboxylic acid, which undergoes modifications to yield the final product .
The optimized yield reported for this synthesis method reaches approximately 67%, which is significantly higher than previous methods .
The molecular formula of pazufloxacin-d4 mesylate is , with a molecular weight of 418.43 g/mol. The structure features a fluoroquinolone backbone with deuterium labeling at specific positions to facilitate tracking in biological assays.
The compound's structural characteristics include:
Pazufloxacin-d4 mesylate participates in various chemical reactions typical for fluoroquinolones:
The interactions with bacterial enzymes are characterized by high affinity and specificity, which are critical for the efficacy of pazufloxacin-d4 mesylate as an antibacterial agent.
Pazufloxacin-d4 mesylate exerts its antibacterial effects primarily through:
Research indicates that pazufloxacin exhibits potent activity against a range of Gram-negative and Gram-positive bacteria, making it effective in treating various infections .
Relevant analytical data include melting point, boiling point, and spectral data (NMR, IR) that confirm structural integrity post-synthesis.
Pazufloxacin-d4 mesylate is primarily used in:
Pazufloxacin-d4 Mesylate is a deuterated analog of the fluoroquinolone antibiotic pazufloxacin, where four hydrogen atoms at the cyclopropylamine moiety (positions 2,2,3,3) are replaced by deuterium ([²H] or D). This strategic isotopic substitution yields the molecular configuration (2R)-6-(1-amino-2,2,3,3-tetradeuteriocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0⁵,¹³]trideca-5(13),6,8,11-tetraene-11-carboxylic acid methanesulfonate. The deuterium atoms serve as non-radioactive isotopic labels that preserve the steric and electronic properties of the parent compound while altering its metabolic stability. This modification reduces the rate of enzymatic cleavage of the cyclopropyl group, a common metabolic pathway for fluoroquinolones, thereby extending the compound’s half-life in tracer studies. The ent- prefix indicates the enantiomeric purity of the compound, which is critical for consistent pharmacokinetic profiling [2] [6].
The synthesis of Pazufloxacin-d4 Mesylate follows a multi-step route optimized for regioselective deuterium incorporation:
Nucleophilic Substitution:S-9,10-Difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]benzoxazine-6-carboxylic acid (Compound VIII) reacts with ethyl cyanoacetate in dimethyl sulfoxide (DMSO) at 0°C, followed by heating (60–70°C, 8–10 hours) to form intermediate IX [2] [5].
Cyclization and Hydrolysis:Intermediate IX undergoes cyclization in 1,4-dioxane with water and p-toluenesulfonic acid under reflux (24 hours). Subsequent hydrolysis with NaOH yields carboxylic acid derivative X [2] [5].
Hofmann Degradation and Deuterium Incorporation:X is treated with bromine and NaOH to facilitate Hofmann degradation. Acidification generates deuterated pazufloxacin free base, where deuterium atoms are incorporated during the synthesis of the tetradeuterated aminocyclopropyl group. This step ensures >99% isotopic enrichment at the specified positions [2] [4].
Salification:The free base reacts with methanesulfonic acid in acetone (50–60°C) to form the mesylate salt, yielding 59% in scaled production [2] [5].
Table 1: Key Synthetic Intermediates and Conditions
Step | Reagents/Conditions | Product | Yield |
---|---|---|---|
Nucleophilic Substitution | Ethyl cyanoacetate, DMSO, 0°C → 70°C | Ethyl ester of S-10-(cyanoethoxycarbonyl) analog (IX) | 67% |
Cyclization | TsOH·H₂O, 1,4-dioxane, reflux | Cyclized carboxylic acid (X) | 61% |
Hofmann Degradation | Br₂, NaOH; acidification | Pazufloxacin-d4 free base | 59% |
Salification | CH₃SO₃H, acetone, 50–60°C | Pazufloxacin-d4 Mesylate | 82% |
Pazufloxacin-d4 Mesylate has the molecular formula C₁₇H₁₅D₄FN₂O₇S, reflecting the replacement of four hydrogen atoms with deuterium. Its molecular weight is 418.4 g/mol (vs. 414.4 g/mol for non-deuterated pazufloxacin mesylate). The mesylate salt significantly enhances solubility in polar solvents:
The compound decomposes at 205–208°C and requires storage at 2–8°C, protected from light and moisture. Its XLogP3 value of -1.2 indicates high hydrophilicity, consistent with other mesylate salts [2] [9].
Table 2: Physicochemical Profile
Property | Value | Conditions |
---|---|---|
Molecular Formula | C₁₇H₁₅D₄FN₂O₇S | - |
Molecular Weight | 418.4 g/mol | - |
Solubility in Water | >25 mg/mL | 25°C |
Solubility in DMSO | >10 mg/mL | 25°C |
Melting Point | 205–208°C (decomposes) | - |
Storage Conditions | 2–8°C, protected from light | Long-term |
NMR Spectroscopy:
Deuterium incorporation causes characteristic attenuation and signal shifts in ¹H-NMR spectra:
Mass Spectrometry:
Key fragmentation patterns include:
Table 3: Spectroscopic Signatures
Technique | Key Features | Interpretation |
---|---|---|
¹H-NMR | Loss of signals at δ 1.25–1.40 ppm | Deuterium substitution at cyclopropyl group |
¹³C-NMR | Signal broadening at δ 28.5 ppm (cyclopropyl carbons) | Coupling with deuterium (²J₃ ≈ 2 Hz) |
LC-MS (ESI+) | [M+H]⁺ at m/z 419.4; fragments at 402.4, 362.3, 344.3 | 4 Da shift from non-deuterated analog; deuterium retention |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2